Silica

Description

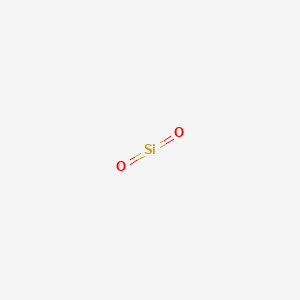

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies for Silicon Dioxide Based Materials

Sol-Gel Processes in Silicon Dioxide Production

The sol-gel process is a widely utilized and versatile wet-chemical technique for synthesizing silicon dioxide materials. kipmi.or.id It involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" phase (a three-dimensional network). This method allows for the production of high-purity, homogeneous silica (B1680970) materials in various forms, such as powders, fibers, and thin films, at relatively low temperatures. ccsenet.orgunitbv.ro

Conventional Sol-Gel Approaches (e.g., Tetraethyl Orthosilicate (B98303) Precursor Systems)

Conventional sol-gel synthesis of silicon dioxide predominantly employs silicon alkoxides, with tetraethyl orthosilicate (TEOS) being one of the most common precursors. iosrjournals.org The process is fundamentally based on two sequential reactions: hydrolysis and condensation. iosrjournals.orgicm.edu.pl

Hydrolysis: In the initial step, the silicon alkoxide precursor undergoes hydrolysis, where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH) in the presence of water. This reaction is typically catalyzed by an acid or a base. iosrjournals.orgicm.edu.pl

Reaction: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH icm.edu.pl

Condensation: The subsequent condensation reactions involve the formation of siloxane bridges (Si-O-Si) from the hydroxylated silicon species. This can occur through either a water-producing or an alcohol-producing pathway, leading to the growth of a three-dimensional this compound network. icm.edu.plkoreascience.kracs.org

Water Condensation: Si(OH)₄ → SiO₂ + 2H₂O icm.edu.pl

Alcohol Condensation: (OR)₃Si-OH + HO-Si(OR)₃ → (OR)₃Si-O-Si(OR)₃ + H₂O

Green Synthesis Routes (e.g., Sodium Silicate (B1173343) Precursors)

In response to the growing demand for sustainable and environmentally friendly manufacturing processes, green synthesis routes for silicon dioxide have gained significant attention. These methods aim to replace hazardous and expensive precursors like TEOS with more benign and cost-effective alternatives. imim.plrsc.org Sodium silicate (Na₂SiO₃), also known as water glass, has emerged as a prominent green precursor for this compound synthesis. patsnap.commdpi.com

The use of sodium silicate, which can be derived from abundant resources like sand or agricultural waste such as rice husk ash, offers a more sustainable pathway for SiO₂ production. rsc.orgneptjournal.com The synthesis process typically involves the reaction of an aqueous sodium silicate solution with an acid or a gas like carbon dioxide to induce the precipitation of this compound. imim.pl The reaction can be summarized as:

Na₂SiO₃ + 2HCl → 2NaCl + SiO₂ + H₂O Na₂SiO₃ + CO₂ → Na₂CO₃ + SiO₂ imim.pl

This approach eliminates the need for organic solvents and toxic precursors, aligning with the principles of green chemistry. rsc.org Research has demonstrated the successful synthesis of this compound nanoparticles from sodium silicate, yielding products with high purity (>99%). rsc.org Plant extracts, such as from Rhus coriaria L., have also been utilized as reducing, capping, and stabilizing agents in the green synthesis of SiO₂ nanoparticles from sodium silicate, further enhancing the eco-friendliness of the process. nih.govplos.org

Sol-Gel Auto-Combustion Techniques

The sol-gel auto-combustion method is a dynamic and efficient technique for the synthesis of nanomaterials, including silicon dioxide nanoparticles. This process combines the advantages of the sol-gel method with a rapid, self-sustaining combustion reaction. researchgate.net

The synthesis begins with the formation of a homogeneous sol containing the silicon precursor (e.g., TEOS or this compound gel), an oxidizer (typically metal nitrates), and a fuel (an organic compound like citric acid, oxalic acid, or polyethylene (B3416737) glycol). researchgate.netekb.egsemanticscholar.org This sol is then heated to evaporate the solvent, resulting in a viscous gel.

Upon further heating, the gel reaches the ignition temperature, at which point an exothermic redox reaction occurs between the nitrate (B79036) and the organic fuel. This reaction proceeds as a rapid, self-propagating combustion wave throughout the gel, leading to the formation of a voluminous, fluffy powder of the desired oxide. researchgate.net The large volume of gases evolved during the combustion process helps to dissipate heat and prevent the agglomeration of the newly formed nanoparticles. science.gov

This method is advantageous due to its speed, simplicity, and the production of crystalline, high-purity nanoparticles with a large surface area. researchgate.netscinito.ai For instance, this compound nanoparticles with average crystallite sizes between 3 and 7.5 nm have been successfully synthesized using a modified sol-gel auto-combustion method. ekb.egscinito.ai

Parameters Influencing Silicon Dioxide Particle Morphology and Size

The morphology, size, and size distribution of silicon dioxide particles synthesized via the sol-gel method are highly sensitive to various reaction parameters. Precise control over these parameters is crucial for tailoring the properties of the final material for specific applications. icm.edu.pldergipark.org.trijnnonline.net

Key parameters include:

Precursor and Co-Solvent Concentration: The concentration of the silicon precursor, such as TEOS, directly influences the particle size. dergipark.org.tr An increase in TEOS concentration generally leads to an increase in the average particle size, as it enhances the rate of both hydrolysis and condensation. dergipark.org.tr The type and amount of co-solvent, typically an alcohol like ethanol (B145695), also play a significant role. Ethanol content can have a complex effect, initially increasing particle size by facilitating hydrolysis, and then decreasing it at higher concentrations by interrupting the gel network formation. ijnnonline.net

Catalyst Type and Concentration (pH): The pH of the reaction medium, controlled by an acid or base catalyst, is a critical factor. unitbv.ro Acid-catalyzed reactions (pH < 2) tend to favor hydrolysis, resulting in weakly branched, dense networks. unitbv.rorsc.org In contrast, base-catalyzed reactions (pH > 2), often using ammonia (B1221849), promote faster condensation, leading to the formation of more discrete, spherical, and often larger particles. unitbv.rorsc.org The concentration of the catalyst, such as ammonia, can also modulate particle size; initially, an increase in ammonia concentration can lead to larger particles, but beyond a certain point, it may result in smaller particles by accelerating condensation. ijnnonline.net

Water-to-Precursor Molar Ratio (R): The molar ratio of water to the silicon precursor (R) affects the kinetics of the hydrolysis reaction. koreascience.kr A higher R value generally accelerates the hydrolysis rate. koreascience.kr

Temperature: Reaction temperature influences the rates of both hydrolysis and condensation. ijnnonline.net An increase in temperature typically accelerates both reactions. Studies have shown that increasing the reaction temperature can lead to a decrease in the final particle size. ijnnonline.net

Aging and Drying Conditions: Post-synthesis treatments are also important. The aging time and calcination temperature can affect the final particle size and structure. For example, in one study, the optimal conditions for producing this compound nanospheres were found to be a calcination temperature of 700°C and an aging time of 2 hours, yielding particles in the range of 79.68 nm to 87.35 nm. icm.edu.pl

The interplay of these parameters allows for the fine-tuning of this compound particle characteristics.

| Parameter | Effect on Particle Size/Morphology | Reference(s) |

| TEOS Concentration | Generally, increasing concentration leads to larger particles. | dergipark.org.tr |

| Catalyst (pH) | Acidic pH (<2) leads to dense networks; Basic pH (>2) leads to discrete, spherical particles. | unitbv.rorsc.org |

| Ammonia Concentration | Initially increases, then decreases particle size with increasing concentration. | ijnnonline.net |

| Temperature | Increasing temperature generally decreases particle size. | ijnnonline.net |

| Ethanol Content | Initially increases, then decreases particle size with increasing concentration. | ijnnonline.net |

Template-Based Synthesis of Silicon Dioxide Nanostructures

Template-based synthesis is a powerful strategy for fabricating nanomaterials with well-defined and controllable shapes and sizes, such as nanotubes, nanowires, and porous structures. This approach utilizes a pre-existing nanostructured material (the template) to direct the formation of the desired material. The template is subsequently removed, leaving behind a nanostructure that is a negative replica of the original template.

Hard Template Methods (e.g., Anodic Aluminum Oxide)

Hard template methods employ rigid, pre-fabricated porous materials to guide the synthesis of nanostructures. Anodic Aluminum Oxide (AAO) is one of the most widely used hard templates due to its highly ordered, vertically aligned, and parallel cylindrical nanopores. researchgate.netrsc.orgrsc.org The pore diameter, length, and density of AAO templates can be precisely controlled by adjusting the anodization conditions. rsc.org

The synthesis of silicon dioxide nanostructures using an AAO template typically involves the following steps:

Infiltration: A silicon dioxide precursor, usually a sol-gel solution containing TEOS, is infiltrated into the nanopores of the AAO template. This can be achieved through methods like dip-coating or spin-coating. researchgate.net

Gelling and Solidification: The sol within the nanopores is allowed to gel and solidify, forming this compound nanorods or nanotubes along the pore walls. The formation of nanotubes versus solid nanowires can be influenced by the aging time and temperature of the sol. researchgate.net

Template Removal: The AAO template is selectively dissolved using an etchant, such as a sodium hydroxide (B78521) or phosphoric acid solution, which does not react with the this compound. acsmaterial.com This process releases the freestanding, ordered array of silicon dioxide nanotubes or nanowires. researchgate.net

This method allows for the fabrication of aligned this compound nanotubes with controlled diameters, for instance, in the range of 30-40 nm. researchgate.net The resulting nanostructures have potential applications in various fields, leveraging their unique morphology and high surface area.

Vapor-Phase Deposition Techniques for Silicon Dioxide Films and Structures

Vapor-phase deposition techniques are crucial for the fabrication of high-quality silicon dioxide films and structures, particularly in the microelectronics industry. These methods involve the transport of precursor gases onto a substrate surface where they react to form a solid film.

Chemical Vapor Deposition (CVD) is a widely used process for depositing silicon dioxide films. In CVD, a precursor gas containing silicon is introduced into a reaction chamber where it reacts with an oxygen source on a heated substrate to form a silicon dioxide layer. svmi.comgoogle.com A common reaction involves silane (B1218182) (SiH₄) and oxygen at relatively low temperatures. google.com

One of the challenges with traditional CVD using silane is achieving uniform film thickness over steep surface features, a property known as step coverage. google.com To address this, alternative precursors like tetra-ethoxy-ortho-silicate (TEOS) are used. google.com TEOS generally provides better step coverage but requires higher reaction temperatures due to its lower reactivity. google.com A modified CVD method involves the gasification of TEOS, acetic acid, and water, which react to form a highly fluid tetra-hydroxy-silicon intermediate, leading to excellent step coverage on substrates with steep topographies. google.com This intermediate subsequently dehydrates to form silicon dioxide. google.com

The CVD process is a linear growth process, and its rate is significantly higher than that of thermal oxidation. svmi.com The properties of CVD silicon dioxide, such as density and stoichiometry, can differ from those of thermally grown oxide but can be improved through post-deposition annealing. google.com

| Precursor System | Key Advantage | Typical Application |

| Silane (SiH₄) + Oxygen | Low deposition temperature | Insulating layers in integrated circuits |

| Tetra-ethoxy-ortho-silicate (TEOS) | Excellent step coverage | Conformal coatings over complex topographies |

Plasma Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that utilizes a plasma to energize the precursor gases. pppl.govplasmatherm.com This allows for the deposition of silicon dioxide films at much lower temperatures (typically 100°C – 400°C) compared to conventional CVD. svmi.comoxinst.com In PECVD, an RF (radio frequency) energy source is used to generate a plasma of the reacting gases, such as silane and an oxygen source (e.g., oxygen or nitrous oxide). plasmatherm.comwikipedia.org

The energetic electrons in the plasma dissociate the precursor molecules, leading to the formation of reactive species that deposit on the substrate. svmi.com This technique is valued for its ability to produce high-density films with good uniformity and control over properties like refractive index and stress. oxinst.com PECVD is widely employed for depositing silicon dioxide as an insulating layer in integrated circuits and for surface passivation. oxinst.com The process parameters, including temperature, pressure, and gas composition, significantly influence the deposition rate and the physical and electrical properties of the resulting film. pppl.gov For instance, increasing the pressure generally leads to an increased growth rate. pppl.gov

| Parameter | Influence on Film Properties |

| Temperature | Affects film density and hydrogen content |

| Pressure | Influences deposition rate and uniformity |

| Gas Composition (e.g., SiH₄ to O₂ ratio) | Determines stoichiometry and refractive index |

| RF Power | Affects plasma density and deposition rate |

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits as a thin film on a substrate. wikipedia.org For silicon dioxide deposition, targets can be made of silicone or ceramic SiO₂. spiedigitallibrary.orgresearchgate.net

One of the advantages of PLD is the ability to deposit films at room temperature. spiedigitallibrary.org The high photon energy of the laser, such as an ArF excimer laser, can dissociate chemical bonds in the target material, and the ejected species react with a background gas like oxygen to form a stoichiometric silicon dioxide film on the substrate. spiedigitallibrary.org The deposition rate in PLD can be controlled by adjusting the laser pulse energy, which in turn can influence the refractive index of the deposited film. spiedigitallibrary.org This property has been utilized to fabricate optical waveguide devices by depositing SiO₂ layers with different refractive indices. spiedigitallibrary.org

| Target Material | Laser Source | Key Feature | Application |

| Silicone | ArF Excimer Laser (193 nm) | Room temperature deposition | Flexible optical waveguides spiedigitallibrary.org |

| Ceramic SiO₂ | Not specified | Reduced oxygen deficiency | Optical coatings researchgate.net |

Thermal evaporation is a physical vapor deposition method where a source material is heated in a vacuum chamber until it evaporates or sublimes, and the vapor then condenses on a substrate to form a thin film. lesker.com The thermal evaporation of silicon dioxide is challenging due to its high melting point and the temperatures required for sublimation (1,500°C to 1,800°C). lesker.comlesker.com

To achieve deposition, a substrate is typically heated to a temperature such as 350°C. lesker.com A partial pressure of oxygen is often introduced to ensure the stoichiometry of the deposited film. lesker.com The deposition rate is generally low, around 2 angstroms per second. lesker.com Due to the high temperatures involved, there is a risk of the silicon dioxide alloying with the heating boat material, such as tantalum. lesker.com An alternative approach is the reactive evaporation of silicon monoxide (SiO) in an oxygen atmosphere, which can then be converted to silicon dioxide. lesker.com However, this conversion can be difficult due to the high bond energy of silicon monoxide. lesker.com

| Parameter | Recommended Value |

| Substrate Temperature | 350°C lesker.com |

| Evaporation Temperature | ~1,200°C (for a deposition rate of 2 Å/s) lesker.com |

| Oxygen Partial Pressure | 1-2 x 10⁻⁴ Torr lesker.com |

| Deposition Rate | ~2 Å/s lesker.com |

Electrospinning and Other Nanofiber Fabrication for Silicon Dioxide

Electrospinning is a versatile and cost-effective method for producing nanofibers of various materials, including silicon dioxide. truspin.comnih.gov The process involves applying a high voltage to a polymer solution containing a silicon precursor, which causes a jet of the solution to be drawn towards a collector. As the solvent evaporates, a non-woven mat of nanofibers is formed. truspin.com

To fabricate this compound nanofibers, a solution is typically prepared using a polymer like polyvinylpyrrolidone (B124986) (PVP), a silicon precursor such as tetraethyl orthosilicate (TEOS), and a solvent like butanol. nih.gov The electrospinning process is conducted under optimized conditions of voltage, flow rate, and distance between the tip and the collector. nih.gov After electrospinning, the composite fibers are subjected to a heat treatment (calcination) at temperatures ranging from 500°C to 1000°C to remove the polymer and convert the precursor into pure silicon dioxide nanofibers. nih.gov The final diameter of the this compound nanofibers can be controlled by the process parameters and the calcination conditions, with reported diameters ranging from 110 to 600 nm. nih.gov These nanofibers have applications in filtration membranes, catalyst supports, and sensors. truspin.comsigmaaldrich.com

| Precursor Materials | Electrospinning Parameters | Calcination Temperature | Resulting Fiber Diameter |

| Polyvinylpyrrolidone (PVP), Tetraethyl orthosilicate (TEOS), Butanol | Optimized voltage, injection flow, tip-to-collector distance | 700°C for 5 hours | 110 - 600 nm nih.gov |

Precipitation Reactions for Amorphous Silicon Dioxide

Precipitation is a widely utilized method for the synthesis of amorphous silicon dioxide, valued for its scalability and control over the final product's properties. The fundamental process involves the reaction of a silicate solution, typically an aqueous sodium silicate solution, with a mineral acid. wikipedia.org The neutralization reaction causes the this compound to precipitate out of the solution in an amorphous, hydrated form.

The characteristics of the precipitated silicon dioxide are highly dependent on the synthesis conditions. worldresearchersassociations.com Key parameters that can be manipulated to control the particle size, surface area, porosity, and degree of aggregation include temperature, pH, reactant concentration, addition rate of reactants, and agitation speed. wikipedia.orgscielo.brnih.gov For instance, the precipitation of this compound via the neutralization of sodium silicate solution with sulfuric acid can yield primary particles with a uniform size of approximately 22.7 nm. scielo.br Further studies have shown that by optimizing parameters such as temperature (80-90°C) and pH (9-9.5), it is possible to produce amorphous silicon dioxide with primary particle sizes ranging from 15 to 30 nm and a specific surface area of up to 130 m²/g. scielo.brscielo.br

The choice of acid and the presence of other chemical agents also play a significant role. Hydrochloric acid and carbon dioxide have been used in place of sulfuric acid to precipitate this compound from sodium metasilicate (B1246114) solutions. scielo.brscielo.br The introduction of certain organic molecules can influence the particle size; for example, precipitation in the presence of ethylene (B1197577) glycol results in particles of 112 nm, while using glycerine yields larger particles of 360 nm. scielo.brscielo.br The pH of the precipitation environment has a pronounced effect on the textural properties of the resulting this compound. This compound precipitated under acidic conditions (pH 4) has been shown to exhibit a higher specific surface area (436 m²/g) and total pore volume (0.91 cc/g) compared to that produced under neutral or basic conditions. worldresearchersassociations.com

Table 1: Influence of Synthesis Parameters on Precipitated Amorphous Silicon Dioxide Properties

| Precursor | Precipitating Agent | pH | Temperature (°C) | Additive | Resulting Particle Size | Specific Surface Area (m²/g) |

|---|---|---|---|---|---|---|

| Sodium Silicate | Sulfuric Acid | 9-9.5 | 80-90 | None | 15-30 nm | up to 130 |

| Sodium Silicate | Sulfuric Acid | 4 | Not Specified | None | Not Specified | 436 |

| Sodium Metasilicate | Sulfuric Acid | Not Specified | Not Specified | None | 22.7 nm | Not Specified |

| Sodium Metasilicate | Carbon Dioxide | Not Specified | Not Specified | None | ~160 nm (aggregates) | Not Specified |

| Not Specified | Not Specified | Not Specified | Not Specified | Ethylene Glycol | 112 nm | Not Specified |

| Not Specified | Not Specified | Not Specified | Not Specified | Glycerine | 360 nm | Not Specified |

Microfluidic Technology for Silicon Dioxide Nanoparticle Synthesis

Microfluidic technology offers a sophisticated platform for the synthesis of silicon dioxide nanoparticles, providing exceptional control over particle size, shape, and distribution. nih.govnih.gov Unlike conventional batch reactors, microreactors manipulate fluids in channels with dimensions in the micrometer range, enabling rapid heat and mass transfer, low reagent consumption, and highly reproducible and controllable synthesis processes. nih.govnih.gov This precise control is critical for applications demanding monodisperse nanoparticles. elveflow.com

Two primary configurations for microfluidic synthesis are laminar flow and segmented flow reactors. acs.org In laminar flow systems, reactants mix through diffusion at the interface of parallel streams. While this allows for controlled reaction conditions, it can sometimes lead to particle deposition on the channel walls, potentially causing clogging. nih.gov Despite this, laminar flow reactors have been successfully used to produce this compound nanoparticles with sizes decreasing with increased flow rate and temperature. nih.gov

Segmented flow reactors address the issue of axial dispersion seen in laminar flow by creating liquid plugs separated by an immiscible fluid (like a gas). acs.org This segmentation induces internal recirculation within the plugs, leading to enhanced mixing and a very narrow particle size distribution. acs.org Droplet-based microreactors, a form of segmented flow, facilitate rapid mixing and uniform residence times, resulting in the synthesis of highly monodisperse this compound nanoparticles. Research has demonstrated the synthesis of this compound nanoparticles in the 10 to 150 nm range with a narrow size distribution using microfluidic methods. nih.gov

Table 2: Comparison of Microfluidic Reactor Types for SiO₂ Nanoparticle Synthesis

| Reactor Type | Mixing Mechanism | Key Advantages | Potential Challenges |

|---|---|---|---|

| Laminar Flow | Molecular Diffusion | Simple design; Predictable flow | Axial dispersion; Channel clogging |

| Segmented/Droplet Flow | Internal Recirculation | Enhanced mixing; Narrow size distribution; Reduced axial dispersion | More complex setup |

Biomolecular Templating in Silicon Dioxide Synthesis

Biomolecular templating is a biomimetic approach that utilizes biological macromolecules to direct the synthesis and assembly of silicon dioxide nanostructures with complex and highly controlled architectures. elsevierpure.comfigshare.com This method mimics natural biomineralization processes observed in organisms like diatoms.

Proteins have been effectively used as templates. For example, bovine serum albumin (BSA) can direct the synthesis of monodisperse this compound nanoparticles that are significantly smaller (≈250–380 nm) than those produced without a protein template (≈700–1000 nm). figshare.comresearchgate.net The use of a protein template like BSA can also introduce porosity into the this compound structure. figshare.com Other polymers, such as poly-L-lysine, can promote this compound synthesis in neutral aqueous solutions and can be patterned on surfaces to create defined this compound structures. acs.org

DNA nanotechnology provides an even finer level of control, allowing for the creation of intricate one-, two-, and three-dimensional this compound structures. elsevierpure.com DNA origami scaffolds, with their programmable shapes and sizes, can serve as precise templates for this compound deposition. elsevierpure.comresearchgate.net The Stöber method can be adapted to coat these DNA nanostructures with a layer of amorphous this compound, faithfully replicating the template's geometry, which can range from 10 to 1,000 nanometers. elsevierpure.com The thickness of the this compound shell can be controlled by adjusting the reaction time. elsevierpure.combohrium.com This encapsulation not only replicates the complex shape but also enhances the mechanical toughness and stability of the original DNA template. elsevierpure.combohrium.com

Table 3: Examples of Biomolecular Templating in Silicon Dioxide Synthesis

| Biomolecule Template | Synthesis Method | Key Findings | Resulting SiO₂ Structure |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Biomimetic Precipitation | Smaller, more monodisperse particles; Induced porosity | Nanoparticles (≈250–380 nm) |

| DNA Origami | Modified Stöber Method | Faithful replication of complex 3D nanostructures; Enhanced mechanical toughness | 1D, 2D, and 3D hierarchical architectures (10-1000 nm) |

| Poly-L-lysine | Aqueous Solution | Promotes this compound formation; Can be patterned on surfaces | Thin, nanostructured laminate films |

Mechanochemical Synthesis Approaches for Silicon Dioxide Nanoparticles

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically through ball milling, to induce chemical reactions and structural changes. mdpi.com This approach is recognized for being environmentally friendly, cost-effective, and capable of producing nanoparticles at room temperature. ingentaconnect.com

High-energy planetary ball milling has been successfully employed to synthesize amorphous this compound nanoparticles from various precursors. One common and sustainable source is rice husk ash, which is naturally rich in this compound. ingentaconnect.comnih.gov Studies have shown that nano-sized amorphous this compound particles can be formed after approximately 6 hours of ball milling. nih.gov The resulting particle size is dependent on the milling parameters; for instance, increasing the milling time or the rotational speed of the mill leads to a decrease in the average particle size, which can be around 70 nm. ingentaconnect.comnih.gov

Beach sand is another abundant natural source for producing this compound nanoparticles via mechanochemical methods. researchgate.net Prolonged milling, for example, 150 hours at 250 RPM, can produce amorphous this compound nanoparticles with sizes less than 100 nm. researchgate.net Beyond top-down approaches from natural materials, bottom-up mechanochemical synthesis can be used to create more complex materials, such as silver-gold nanoalloys supported on amorphous this compound, demonstrating the versatility of this technique. frontiersin.org

Table 4: Mechanochemical Synthesis of Silicon Dioxide Nanoparticles

| Starting Material | Milling Time | Rotational Speed (RPM) | Resulting Average Particle Size |

|---|---|---|---|

| Rice Husk Ash | ~6 hours | Varied (e.g., 100, 300, 500, 600) | ~70 nm (decreases with increased time/speed) |

| Malpe Beach Sand | 150 hours | 250 | < 100 nm |

Advanced Characterization Techniques for Silicon Dioxide Materials

Spectroscopic Analysis of Silicon Dioxide

Spectroscopic techniques are pivotal in elucidating the structural and electronic properties of silicon dioxide (SiO₂) materials. These methods provide valuable insights into chemical bonding, purity, and surface characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and characterize the bonding structure of SiO₂. The infrared spectrum of silicon dioxide is dominated by vibrational modes of the Si-O-Si network.

Key spectral features for SiO₂ include:

Asymmetric Stretching Vibration (Si-O-Si): A strong absorption band typically observed around 1090 cm⁻¹. mdpi.com This peak is a primary indicator of the SiO₂ network.

Symmetric Stretching Vibration (Si-O-Si): A weaker band appearing near 798 cm⁻¹. romjist.ro

Bending Vibration (Si-O-Si): An absorption peak located at approximately 459 cm⁻¹. romjist.ro

Research has shown that the positions and shapes of these peaks can be influenced by factors such as the synthesis method, the presence of impurities, and the physical state of the material (e.g., film, nanoparticles). For instance, in SiO₂ films grown on a 4H-SiC substrate, the transverse optical (TO) phonon peak frequency is consistent with that of SiO₂ on a Si substrate. However, the longitudinal optical (LO) phonon peak is red-shifted by about 50 cm⁻¹, a phenomenon attributed to a decrease in the film's density and increased inhomogeneity. semi.ac.cnnih.gov

The surface chemistry of SiO₂ can also be investigated using FTIR. The presence of a broad absorption band between 3000 and 3700 cm⁻¹ is indicative of O-H groups, suggesting adsorbed water or surface silanol (B1196071) (Si-OH) groups. romjist.ro In studies involving surface functionalization, such as with silane (B1218182) coupling agents, new peaks corresponding to the organic moieties can be observed, confirming successful surface modification. cetjournal.it For example, the appearance of peaks at 2975 cm⁻¹ and 1089 cm⁻¹ has been used to confirm the grafting of trivinylsilane (B1590740) (TVS) onto the surface of SiO₂ nanoparticles. cetjournal.it

Furthermore, FTIR can be used to study the effects of external factors like irradiation. Studies on gamma-irradiated SiO₂ nanoparticles have revealed the appearance of new peaks, indicating structural changes induced by the radiation. worldscientific.com For example, new peaks at 687 cm⁻¹ and 2357 cm⁻¹ were attributed to interactions with Si-O bonds, while others were linked to the interaction of water with the irradiated nanoparticles. worldscientific.com

Table 1: Characteristic FTIR Peaks for Silicon Dioxide

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| Asymmetric Si-O-Si Stretch | ~1090 | Primary indicator of the SiO₂ network mdpi.com |

| Symmetric Si-O-Si Stretch | ~798 | Confirms the Si-O-Si bonding romjist.ro |

| Bending Si-O-Si Vibration | ~459 | Relates to the bond angle romjist.ro |

| O-H Stretch (adsorbed H₂O/Si-OH) | 3000-3700 | Indicates surface hydroxyl groups or adsorbed water romjist.ro |

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic properties of silicon dioxide. Pure, bulk SiO₂ is generally transparent in the visible region of the electromagnetic spectrum. However, when synthesized as nanoparticles or thin films, its optical properties can be characterized by a continuous decrease in absorbance with increasing wavelength, typically without distinct peaks in the visible range. romjist.ro

The primary application of UV-Vis spectroscopy for SiO₂ is to determine the absorbance profile in the ultraviolet region. SiO₂ nanoparticles typically exhibit a high absorbance value in the 200 nm to 300 nm range. mdpi.com This characteristic absorption is often used to confirm the presence of SiO₂ in a sample. For instance, SiO₂ nanoparticles synthesized via the sol-gel method have shown an absorbance value in this region, confirming their identity. mdpi.com In some cases, a specific absorption peak (λmax) can be identified, such as at 270 nm for silica (B1680970) nanoparticles prepared through a sol-gel process. biomedres.us

The absorption spectrum can be influenced by the synthesis conditions and the resulting particle size and morphology. Different synthesis routes can lead to variations in the absorption patterns of SiO₂ nanoparticle samples. emu.ee For example, a study analyzing four different SiO₂ nanoparticle samples synthesized by sol-gel routes showed significant differences in their UV absorption patterns. emu.ee

UV-Vis spectroscopy is also employed to study the application of SiO₂ in various contexts. For instance, in the development of a spectrophotometric method for determining silicon content, the formation of a silicomolybdic acid complex is monitored, which is then reduced to molybdenum blue and measured at a wavelength of around 815 nm. phcogj.com

Table 2: UV-Visible Spectroscopy Data for Silicon Dioxide Nanoparticles

| Sample Type | Wavelength Range (nm) | Key Observation | Reference |

| Sol-gel synthesized SiO₂ nanoparticles | 190-1100 | Continuously decreasing intensity with wavelength romjist.ro | romjist.ro |

| Sol-gel synthesized SiO₂ nanoparticles | 200-300 | High absorbance value mdpi.com | mdpi.com |

| SiO₂ nanoparticles | 200-700 | Absorption peak (λmax) at 270 nm biomedres.us | biomedres.us |

Fluorescence (FL) Spectroscopy

Fluorescence (FL) spectroscopy is a sensitive technique used to investigate the electronic structure and the presence of defects or luminescent centers in silicon dioxide. While pure, bulk SiO₂ is not typically fluorescent, nanoparticles and certain forms of this compound can exhibit fluorescence, often due to surface states, defects, or the incorporation of fluorescent dyes.

Studies on SiO₂ nanoparticles synthesized by the sol-gel method have reported an emission band in the visible range. For example, an emission band at 644.8 nm with broad excitation peaks at 359 nm and 718 nm has been observed. romjist.ro The intensity of fluorescence can be dependent on the particle size. romjist.ro

Fluorescence lifetime analysis and fluorescence correlation spectroscopy (FCS) have been employed to understand the internal structure of fluorescent this compound nanoparticles. nih.gov These studies can reveal information about the distribution of dye molecules within the nanoparticle and their accessibility to the solvent. nih.gov For instance, a dual-component lifetime behavior suggests a two-domain dye distribution. nih.gov Encapsulating the nanoparticles with an undoped this compound shell can stabilize the outer dye fraction, leading to an increase in the fluorescence lifetime. nih.gov

In the context of creating fluorescent probes, silicon nanoparticles (SiNPs) can be synthesized to exhibit bright fluorescence. For example, SiNPs have been developed that emit blue fluorescence at 460 nm when excited at 376 nm. acs.org The fluorescence properties of such nanoparticles can be influenced by the synthesis conditions, such as the reaction time and temperature. acs.org

Table 3: Fluorescence Spectroscopy Findings for Silicon Dioxide Nanoparticles

| Sample Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Finding | Reference |

| Sol-gel SiO₂ nanoparticles | 359 and 718 | 644.8 | Observation of visible fluorescence romjist.ro | romjist.ro |

| Fluorescent dye-doped SiO₂ nanoparticles | - | - | Dual-component lifetime indicates two-domain dye distribution nih.gov | nih.gov |

| Silicon Nanoparticles (SiNPs) | 376 | 460 | Bright blue fluorescence for sensing applications acs.org | acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides detailed information about the elemental composition and chemical states of the top 1 to 10 nanometers of a material's surface. wikipedia.org For silicon dioxide, XPS is crucial for determining the stoichiometry, identifying different oxidation states of silicon, and detecting surface contaminants.

The XPS spectrum of a silicon surface with a native oxide layer will show distinct peaks for both elemental silicon (Si) and silicon dioxide (SiO₂). The Si 2p region typically exhibits two peaks: one corresponding to elemental silicon at a lower binding energy (around 100.1 eV) and another for silicon dioxide at a higher binding energy (around 104.1 eV). aip.org The difference in binding energy, known as the chemical shift, arises from the change in the chemical environment of the silicon atoms.

XPS can identify various silicon oxidation states, such as Si₂O, SiO, and Si₂O₃, in addition to SiO₂. wikipedia.orgresearchgate.net An analysis of the Si 2p line shape allows for the deconvolution of these different oxide signals, providing a detailed picture of the Si/SiO₂ interface. researchgate.netnasa.gov The O 1s peak, typically centered around 533.3 eV, provides information about the oxygen bonding environment. aip.org

The thickness of a thin SiO₂ layer on a silicon substrate can be estimated from the relative intensities of the Si and SiO₂ peaks in the Si 2p spectrum. aip.org XPS is also highly effective in identifying surface contamination. Survey scans can detect small amounts of elements like carbon and nitrogen on the surface. aip.org

Table 4: Representative XPS Binding Energies for Silicon and Silicon Dioxide

| Element | Orbital | Chemical State | Binding Energy (eV) | Reference |

| Silicon | Si 2p | Elemental Si | ~100.1 | aip.org |

| Silicon | Si 2p | Silicon Dioxide (SiO₂) | ~104.1 | aip.org |

| Oxygen | O 1s | Silicon Dioxide (SiO₂) | ~533.3 | aip.org |

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface topography, morphology, and size of silicon dioxide materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FE-SEM), are widely used to characterize the morphology of silicon dioxide. These techniques use a focused beam of electrons to scan the sample's surface, generating images that reveal its topography and structure. qstechno.com

SEM analysis of SiO₂ nanoparticles can reveal their shape, size distribution, and degree of agglomeration. For example, SEM images of SiO₂ nanoparticles synthesized by the sol-gel method have shown nearly irregular shapes with some agglomeration. romjist.ro In other studies, SEM has confirmed the spherical shape of this compound nanoparticles. biomedres.us The grain size of nanoparticles can also be determined from SEM images; for instance, this compound nanoparticles have been observed with a grain size in the range of 0.5 µm. ekb.eg